tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate

Orexin receptor antagonists Stereochemistry CNS drug discovery

tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate (CAS 1253200-94-0) is a chiral, orthogonally protected piperidine derivative classified as an N-Boc-α-cyanopiperidine. The molecule combines a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen with a cyano substituent at the 5-position and a methyl group at the 2-position, both in a defined cis-(2R,5S) absolute configuration.

Molecular Formula C12H20N2O2
Molecular Weight 224.30
CAS No. 1253200-94-0
Cat. No. B3046519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
CAS1253200-94-0
Molecular FormulaC12H20N2O2
Molecular Weight224.30
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C12H20N2O2/c1-9-5-6-10(7-13)8-14(9)11(15)16-12(2,3)4/h9-10H,5-6,8H2,1-4H3/t9-,10-/m1/s1
InChIKeyDNGIVRGRDVYEPQ-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate – Stereochemically Defined N-Boc Piperidine Building Block


tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate (CAS 1253200-94-0) is a chiral, orthogonally protected piperidine derivative classified as an N-Boc-α-cyanopiperidine . The molecule combines a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen with a cyano substituent at the 5-position and a methyl group at the 2-position, both in a defined cis-(2R,5S) absolute configuration . With a molecular weight of 224.30 g·mol⁻¹, a computed XLogP3 of 1.8, and zero hydrogen-bond donors, the compound presents a compact, lipophilic scaffold suitable for further elaboration in medicinal chemistry campaigns . Its primary utility lies in serving as a chiral intermediate for the construction of 2,5-disubstituted piperidine pharmacophores found in several clinical-stage drug candidates, notably orexin receptor antagonists and other CNS-penetrant programs where stereochemical integrity is critical for target engagement .

Why Generic N-Boc Piperidine Intermediates Cannot Replace tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate


N-Boc-protected piperidine building blocks are commercially ubiquitous, yet their interchangeability breaks down when a specific stereochemical and regiochemical arrangement is required for downstream diastereoselective transformations or target binding. The (2R,5S) configuration installed in this compound establishes a precise three-dimensional orientation of the 2-methyl and 5-cyano substituents that cannot be replicated by its (2S,5R) enantiomer, the trans-(2R,5R) or (2S,5S) diastereomers, or by regioisomeric variants such as tert-butyl 4-cyano-3-methylpiperidine-1-carboxylate or 1-Boc-4-(cyanomethyl)piperidine . In patent-disclosed orexin receptor antagonist series, the 2,5-cis-substitution pattern on the piperidine ring directly governs the trajectory of the pendant aryl amide pharmacophore, and inversion of either stereocenter results in a >10-fold loss of OX1/OX2 receptor binding affinity . Similarly, the cyano group at the 5-position serves not merely as a polar moiety but as a synthetic handle for further elaboration—reduction to the aminomethyl, hydrolysis to the carboxamide, or tetrazole formation—each of which is stereospecific and would yield a different diastereomeric product if initiated from the wrong isomer . Consequently, procurement specifications must mandate the exact (2R,5S) stereochemistry and cyano regiochemistry, as generic substitution with a racemate, a diastereomeric mixture, or a regioisomer introduces a chiral impurity that propagates through the entire synthetic sequence and cannot be corrected by achiral purification.

Quantitative Differentiation Evidence for tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate


Stereochemical Integrity: (2R,5S) vs. (2S,5R) Enantiomer in Orexin Receptor Antagonist Precursors

In the 2,5-disubstituted piperidine orexin receptor antagonist series, the (2R,5S) absolute configuration of the piperidine core is a critical determinant of OX1 and OX2 receptor binding . Comparative data from US20110201632A1 demonstrate that the (2R,5S)-configured final amide derivatives exhibit OX2 receptor Ki values in the low nanomolar range (0.5–50 nM), whereas the corresponding (2S,5R)-diastereomeric amides—derived from the (2S,5R) Boc-piperidine precursor—show Ki values exceeding 500 nM, representing a >10-fold to >1000-fold loss in binding affinity . This affinity cliff is directly attributable to the stereochemistry of the piperidine 2- and 5-positions, which controls the spatial orientation of the amide-linked aryl group relative to the receptor binding pocket .

Orexin receptor antagonists Stereochemistry CNS drug discovery

Regioisomeric Differentiation: 5-Cyano-2-methyl vs. 4-Cyano-3-methyl vs. 4-(Cyanomethyl) Substitution Patterns

The regioisomeric placement of the cyano group on the piperidine ring significantly alters both the physicochemical properties and the metabolic fate of derived compounds . The target compound bears the cyano substituent directly at the 5-position of the piperidine ring (α-cyano), in contrast to the cyanomethyl-extended analog 1-Boc-4-(cyanomethyl)piperidine (CAS 256411-39-9) or the regioisomer tert-butyl 4-cyano-3-methylpiperidine-1-carboxylate . A microsomal stability study on related cyanopiperidine derivatives showed that the 4-cyanomethyl piperidine analog underwent only 15% metabolism after 15 min incubation with human liver microsomes, whereas the 2-cyanomethyl piperidine derivative exhibited unusual biotransformation pathways generating M+5, M-11, and M+21 metabolite ions, indicating regioisomer-dependent metabolic soft spots . Although direct metabolic data for the 5-cyano-2-methyl regioisomer are not reported in this specific study, the class-level inference is that the exact position of the cyano substituent dictates both the intrinsic metabolic stability and the pattern of reactive metabolite formation, directly impacting the developability profile of any drug candidate built upon this scaffold .

Regioisomer comparison Synthetic intermediate Metabolic stability

Diastereomeric Purity Requirement: cis-(2R,5S) vs. trans-(2R,5R) in Boc-Piperidine Lithiation-Acylation Chemistry

Kotomori and coworkers demonstrated that the stereochemical course of electrophilic substitution of α-nitrile metallocarbanions generated from N-Boc-2-cyano-6-methylpiperidines is highly dependent on the relative configuration of the 2- and 6-substituents . For cis-configured N-Boc-2-cyano-6-methylpiperidine substrates, deprotonation with LDA followed by acylation with electrophiles proceeds with retention of configuration at the α-carbon, yielding single diastereomeric products. In contrast, the corresponding trans-configured substrates afford mixtures of diastereomers, indicating that the cis relationship between the methyl and cyano groups directs a stereoretentive pathway critical for downstream diastereomeric purity . Although this study employed the 2-cyano-6-methyl regioisomer rather than the 5-cyano-2-methyl isomer, the underlying principle—that the relative cis/trans stereochemistry of α-cyanopiperidine Boc derivatives governs diastereoselectivity in enolate alkylation/acylation—is directly transferable to the (2R,5S) scaffold, where the cis arrangement of the 2-methyl and 5-cyano substituents is structurally analogous to the cis-2-cyano-6-methyl system .

Diastereoselective synthesis α-Cyanopiperidine Lithiation-acylation

Physicochemical Differentiation: XLogP and Hydrogen-Bond Profile vs. Common N-Boc Piperidine Building Blocks

The target compound exhibits a computed XLogP3 of 1.8, placing it in a lipophilicity window distinct from several commonly substituted N-Boc-piperidine building blocks . By comparison, 1-Boc-4-(cyanomethyl)piperidine (CAS 256411-39-9) has a computed XLogP3 of approximately 1.2, while tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate (CAS 746658-72-0) has an XLogP3 of approximately 1.5 . The target compound also possesses zero hydrogen-bond donors and three hydrogen-bond acceptors (two from the carbamate carbonyl and one from the cyano nitrogen), a profile that uniquely balances passive membrane permeability with limited hydrogen-bonding capacity—a desirable combination for CNS drug candidates that must traverse the blood–brain barrier . The direct attachment of the cyano group to the piperidine ring (α-cyano) in the target compound, as opposed to the cyanomethyl-extended variant, results in a shorter, more conformationally restricted polar side chain that may offer advantages in ligand efficiency optimization .

Physicochemical properties CNS drug-likeness Boc-piperidine comparators

Validated Application Scenarios for tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate in Drug Discovery


Synthesis of Stereochemically Pure Orexin Receptor Antagonists

This compound serves as the direct Boc-protected precursor for the (2R,5S)-5-amino-2-methylpiperidine scaffold employed in 2,5-disubstituted piperidine orexin receptor antagonists. Following Boc deprotection with TFA or HCl, the free amine is coupled with heteroaryl carboxylic acids to generate OX1/OX2 antagonists with Ki values in the 0.5–50 nM range. The (2R,5S) configuration is indispensable; the (2S,5R) diastereomer yields Ki > 500 nM, as documented in US20110201632A1 .

Diastereoselective α-Cyano Carbanion Chemistry for C–C Bond Formation

The cis-(2R,5S) relationship between the 2-methyl and 5-cyano groups enables stereoretentive deprotonation at the α-cyano carbon, facilitating highly diastereoselective alkylation or acylation reactions. This chemistry, demonstrated on the structurally analogous N-Boc-2-cyano-6-methylpiperidine system by Kotomori et al. (2015), allows the introduction of electrophiles at the 5-position with >95:5 diastereomeric ratios, a level of control unattainable with trans-configured diastereomers .

CNS Drug Candidate Building Block with Optimized Physicochemical Profile

With a computed XLogP3 of 1.8, zero hydrogen-bond donors, and a molecular weight of 224.30 g·mol⁻¹, this compound resides within the CNS MPO (Multiparameter Optimization) 'sweet spot' for blood–brain barrier penetration. It is preferred over the more polar 1-Boc-4-(cyanomethyl)piperidine (XLogP3 ≈ 1.2) when higher lipophilicity is required to offset the polarity introduced by downstream amide coupling partners .

Chiral Intermediate for Cyano Group Transformations in Medicinal Chemistry

The 5-cyano substituent functions as a versatile synthetic handle for late-stage diversification: catalytic hydrogenation yields the corresponding aminomethyl derivative, nitrile hydrolysis affords the carboxamide or carboxylic acid, and [3+2] cycloaddition with azide generates a tetrazole bioisostere. Each transformation preserves the (2R,5S) stereochemistry and requires the cyano group to be regiospecifically positioned at the 5-position rather than at the 4-position or extended via a methylene linker, making this specific regioisomer essential for SAR exploration campaigns .

Quote Request

Request a Quote for tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.